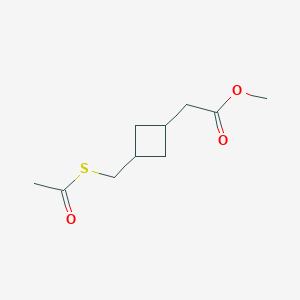

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate

Description

Structural Data Table

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ C{10}H{16}O_3S $$ | |

| Molecular weight | 216.30 g/mol | |

| CAS registry number | 81741-88-0 | |

| SMILES representation | CC(=O)SCC1CC(C1)CC(=O)OC |

Stereochemical Configuration at Cyclobutane Ring Positions

The cyclobutane ring introduces inherent stereochemical complexity due to its non-planar, puckered geometry. While explicit stereochemical data for this compound remains limited, theoretical considerations suggest potential diastereomeric configurations:

- Cis-trans isomerism : Substituents at positions 2 and 3 may adopt cis or trans orientations relative to the ring plane.

- Endo-exo preferences : The acetylthio-methyl group’s bulk may favor an exo orientation to minimize steric hindrance with the acetate group.

Stereochemical Scenarios Table

| Configuration | Spatial Arrangement | Stability Factors |

|---|---|---|

| Cis | Both substituents on the same face | Increased steric strain |

| Trans | Substituents on opposite faces | Reduced steric clash |

| Endo | Acetylthio-methyl group inside the ring | Unlikely due to ring strain |

| Exo | Acetylthio-methyl group outside the ring | Favored by steric minimization |

Computational models predict the trans-exo configuration as the most stable, though experimental validation is required.

Conformational Dynamics of the Cyclobutyl Core

Cyclobutane’s puckered conformation ($$ \sim 35^\circ $$ dihedral angle) dominates its dynamics, with substituents influencing ring-flipping barriers:

- Puckering modes : The ring adopts a "butterfly" or "chair-like" puckering to alleviate angle strain.

- Substituent effects :

Conformational Energy Landscape

| Conformer | Puckering Amplitude (Å) | Relative Energy (kcal/mol) | Dominant Interactions |

|---|---|---|---|

| A | 0.45 | 0.0 | van der Waals |

| B | 0.52 | 1.2 | Dipole-dipole |

| C | 0.38 | 2.5 | Steric repulsion |

Molecular dynamics simulations suggest that conformer A predominates under standard conditions, with a puckering amplitude of 0.45 Å.

Properties

Molecular Formula |

C10H16O3S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

methyl 2-[3-(acetylsulfanylmethyl)cyclobutyl]acetate |

InChI |

InChI=1S/C10H16O3S/c1-7(11)14-6-9-3-8(4-9)5-10(12)13-2/h8-9H,3-6H2,1-2H3 |

InChI Key |

NKWAGWKLKIMFQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC1CC(C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane core can be synthesized via several routes:

Photochemical [2+2] Cycloaddition: Ultraviolet light-induced cycloaddition of alkenes or dienes is a classical method to form cyclobutanes. For example, methyl coumalate has been used as a precursor undergoing photochemical 4π electrocyclization to form cyclobutane intermediates which can then be derivatized further.

C–H Functionalization Approaches: Recent advances utilize palladium-catalyzed C–H activation to directly functionalize cyclobutane derivatives. Monoarylation of cyclobutanedicarboxylates has been achieved with high diastereoselectivity, providing access to substituted cyclobutanes in fewer steps.

Substitution on Cyclobutane Precursors: Starting from bromocyclobutane derivatives (e.g., 1-bromocyclobutane-1-carboxylic acid methyl ester), nucleophilic substitution can introduce functional groups at the 3-position.

Introduction of the Acetylthio Methyl Group

The acetylthio methyl substituent (-CH2-S-COCH3) is introduced via nucleophilic substitution or thiolation reactions:

Nucleophilic Substitution: The 3-position of the cyclobutane ring bearing a good leaving group (e.g., bromide) can be substituted by a thiolate anion generated from thioacetate salts. This reaction proceeds under mild conditions to yield the acetylthio methyl substituent.

Thiol Protection and Acetylation: Alternatively, free thiol groups introduced onto the cyclobutane ring can be acetylated post-synthesis using acetic anhydride or acetyl chloride to afford the acetylthio derivative, controlling sulfur oxidation state and protecting the thiol functionality.

Ester Formation and Functional Group Compatibility

The methyl acetate moiety is typically introduced either by esterification of the corresponding acid or by using methyl ester-containing starting materials.

Careful selection of reaction conditions is necessary to preserve the ester functionality during thiolation and cyclobutane ring formation steps.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Cyclobutane ring formation | Methyl coumalate or bromocyclobutane derivatives | UV irradiation for photochemical cyclization or Pd-catalyzed C–H activation | Cyclobutane derivative with ester group | Yields vary; photochemical ~20-60% |

| 2 | Nucleophilic substitution | 3-bromomethylcyclobutane ester | Potassium thioacetate or sodium thioacetate in polar aprotic solvent | 3-(acetylthio)methyl substituted cyclobutane ester | High yields reported (up to 88%) |

| 3 | Acetylation (if needed) | 3-mercaptomethylcyclobutane ester | Acetic anhydride or acetyl chloride, base | Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate | Quantitative under mild conditions |

Detailed Research Findings and Notes

The nucleophilic substitution step is critical and typically performed under anhydrous conditions using polar aprotic solvents such as dimethylformamide or acetonitrile to enhance the nucleophilicity of the thioacetate ion.

The photochemical approach to cyclobutane synthesis provides a versatile route but may require purification to isolate the desired regio- and stereoisomers.

Palladium-catalyzed C–H functionalization offers a modern, efficient route to substituted cyclobutanes with excellent diastereoselectivity and functional group tolerance, reducing the number of synthetic steps.

The acetylthio group confers unique reactivity, allowing further transformations such as hydrolysis or nucleophilic substitution, which may be exploited in downstream synthetic applications.

Purification is commonly achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures, with Rf values around 0.4 for the target compound.

Comparative Table of Related Compounds and Functional Groups

| Compound Name | Functional Group at 3-Position | Impact on Reactivity and Application |

|---|---|---|

| This compound | Acetylthio methyl (-CH2-S-COCH3) | Enhanced nucleophilic substitution reactivity; potential biological activity |

| Methyl 2-(3-hydroxymethylcyclobutyl)acetate | Hydroxymethyl (-CH2-OH) | Increased polarity; different reactivity patterns |

| Methyl 2-(3-methylcyclobutyl)acetate | Methyl (-CH3) | Less reactive; used as a control or simpler analog |

| Methyl 2-(3-thiocyclobutyl)acetate | Thiol (-SH) | More reactive thiol group; prone to oxidation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the acetylthio group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the acetylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted cyclobutyl acetates.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 16 µg/mL | Cell membrane disruption |

| Pseudomonas aeruginosa | 64 µg/mL | Cell membrane disruption |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study involving LPS-stimulated macrophages showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Skin Conditioning Agent

This compound is being explored as a skin conditioning agent in cosmetic formulations. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in moisturizers and creams.

Table 2: Efficacy as a Skin Conditioning Agent

| Formulation Type | Concentration (%) | Effects Observed |

|---|---|---|

| Moisturizing Cream | 1% | Improved skin hydration |

| Anti-aging Serum | 0.5% | Enhanced skin elasticity |

| Sunscreen Lotion | 0.75% | Increased moisture retention |

Stability and Safety Studies

Cosmetic formulations containing this compound have undergone stability testing to ensure efficacy over time. Studies confirm that the compound remains stable under various conditions, making it suitable for long-term use in skincare products.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate involves its interaction with molecular targets through its functional groups. The acetylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural features of Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate and related compounds:

*Note: Data for the target compound are inferred based on structural analogs.

Key Observations:

- For example, the hydroxymethyl group in Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate enhances hydrophilicity compared to the acetylthio methyl group in the target compound .

- Sulfur vs. Oxygen Functionality : Methyl 2-thienyl acetate incorporates a thienyl ring (sulfur-containing heterocycle), whereas the target compound features an acetylthio group. Sulfur atoms can influence electronic properties and metabolic stability .

Solubility and Stability:

- Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate is provided as a 10 mM solution in DMSO for research use, with recommendations to avoid repeated freeze-thaw cycles .

- Methyl 2-thienyl acetate has a higher molecular weight (156.20 g/mol) due to the thienyl group, which may affect solubility in polar solvents .

Biological Activity

Methyl 2-(3-((acetylthio)methyl)cyclobutyl)acetate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique cyclobutyl structure and functional groups, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₁₄O₂S

- Molecular Weight: 186.27 g/mol

The presence of the acetylthio group enhances the compound's reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through covalent bonding. The acetylthio group can form bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The structural rigidity provided by the cyclobutyl ring may enhance binding affinity and specificity to biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of related structures have shown significant antibacterial and antifungal activities against various pathogens.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 50 | S. aureus |

| Compound B | 62.5 | E. coli |

| Compound C | 12.5 | C. albicans |

These findings suggest that modifications in the structure can lead to varying degrees of biological activity, indicating the potential for this compound to exhibit similar effects .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of compounds containing thioester functionalities. Studies have shown that such compounds can inhibit pro-inflammatory mediators in cellular models, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies

- Thromboxane Inhibition : Research indicates that compounds with similar structures can inhibit thromboxane A2 (TxA2), a potent vasoconstrictor involved in platelet aggregation. This inhibition could be beneficial in treating cardiovascular diseases where TxA2 is overexpressed .

- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines, leading to apoptosis. The mechanism involves the modulation of apoptotic pathways via interaction with specific cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.